molecular formula C9H8N2O B184236 N-(3-cyanophenyl)acetamide CAS No. 58202-84-9

N-(3-cyanophenyl)acetamide

Cat. No.: B184236
CAS No.: 58202-84-9
M. Wt: 160.17 g/mol
InChI Key: KXBIARKNAZXRGC-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)acetamide is an organic compound with the molecular formula C9H8N2O It is a derivative of acetamide where the acetamide group is substituted with a 3-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-cyanophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzonitrile with acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Cyclization: Catalysts like triethylamine in ethanol.

    Condensation: Aldehydes or ketones in the presence of a base such as pyridine.

Major Products:

    Substitution: Formation of substituted cyanoacetamides.

    Cyclization: Formation of heterocyclic compounds such as pyrroles or thiophenes.

    Condensation: Formation of imines or other condensation products.

Scientific Research Applications

N-(3-cyanophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

N-(3-cyanophenyl)acetamide can be compared with other cyanoacetamide derivatives:

    N-(4-cyanophenyl)acetamide: Similar structure but with the cyano group at the para position.

    N-(2-cyanophenyl)acetamide: Cyano group at the ortho position, leading to different reactivity.

    N-(3-cyanophenyl)propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness: this compound is unique due to the position of the cyano group, which influences its chemical reactivity and potential applications. The meta position of the cyano group can lead to distinct electronic and steric effects compared to the ortho and para positions.

Biological Activity

N-(3-cyanophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry and pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound, with the molecular formula C9_9H8_8N2_2O, features a cyano group attached to a phenyl ring, which is further connected to an acetamide moiety. The structural characteristics of this compound influence its reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its functional groups play a pivotal role in modulating enzyme activities and receptor functions, making it relevant in pharmacological studies.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can act as effective enzyme inhibitors. For instance, the presence of the cyano group can enhance binding affinity to certain enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes are implicated .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study on related chloroacetamides revealed that the position of substituents on the phenyl ring significantly affects their antimicrobial efficacy against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The lipophilic nature of these compounds facilitates their penetration through cell membranes, enhancing their antimicrobial potential .

Structure-Activity Relationships (SAR)

The SAR of this compound has been investigated to understand how modifications to its structure can influence biological activity. The electronic effects of substituents, particularly the cyano group’s position on the phenyl ring, are critical in determining the compound's pharmacological properties. For example:

Compound Name Structure Features Biological Activity
This compoundCyano group at meta positionPotential enzyme inhibitor
N-(4-cyanophenyl)acetamideCyano group at para positionVaries in activity due to different electronic effects
N-(2-cyanophenyl)acetamideCyano group at ortho positionDifferent binding characteristics

This table illustrates how structural variations impact biological interactions and efficacy.

Synthesis

The synthesis of this compound typically involves the cyanoacetylation of amines. Common methods include:

  • Cyanoacetylation Reaction : The reaction between 3-cyanobenzylamine and acetic anhydride under reflux conditions yields this compound.
  • Optimization for Yield : Adjusting reaction conditions such as temperature and solvent can significantly improve yield and purity.

Case Studies

  • Antimicrobial Testing : A study conducted on chloroacetamides demonstrated that this compound exhibited moderate effectiveness against E. coli and high effectiveness against Gram-positive bacteria .
  • Enzyme Inhibition Studies : Research focused on similar compounds showed that modifications in the phenyl ring can lead to enhanced inhibitory activity against specific enzymes involved in metabolic pathways relevant to diseases like cancer .

Properties

IUPAC Name

N-(3-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBIARKNAZXRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353197
Record name N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58202-84-9
Record name N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58202-84-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Aminobenzonitrile (5.70 g) and N,N-dimethylaminopyridine (20 mg) were dissolved in pyridine (40 ml) and the mixture was cooled to 5° C. Acetic anhydride (5.8 ml) was added and the mixture was stirred at room temperature for 12 hrs. The reaction mixture was concentrated under reduced pressure. Ethyl acetate and 1N hydrochloric acid were added to the residue, and the organic layer was washed with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate, and saturated brine. The organic layer was dried, concentrated and recrystallized from hexane-ethyl acetate to give the title compound (5.78 g) as pale-brown powder crystals.
Quantity
5.7 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-(3-cyanophenyl)acetamide?

A1: The molecular formula of this compound is C9H8N2O, and its molecular weight is 160.17 g/mol. This information is derived from the chemical name and structure, not from the provided abstract [].

Q2: Are there any known applications for this compound?

A2: The provided abstract does not mention any specific applications for this compound []. Further research is needed to explore its potential uses.

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